![molecular formula C8H8ClFN2 B12445401 2-(3-Chloro-4-fluorophenyl)ethanimidamide CAS No. 1260816-08-7](/img/structure/B12445401.png)
2-(3-Chloro-4-fluorophenyl)ethanimidamide
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Overview
Description
Preparation Methods
The synthesis of 2-(3-Chloro-4-fluorophenyl)ethanimidamide can involve several methods. One common approach is the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves the treatment of commercially available fluorinated pyridines with sodium methoxide and subsequent reactions with palladium catalysts .
Chemical Reactions Analysis
2-(3-Chloro-4-fluorophenyl)ethanimidamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group with another.
Scientific Research Applications
2-(3-Chloro-4-fluorophenyl)ethanimidamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in the study of biological pathways and mechanisms.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Chloro-4-fluorophenyl)ethanimidamide involves its interaction with specific molecular targets and pathways. The compound’s fluorinated and chlorinated groups contribute to its reactivity and selectivity, allowing it to interact with various biological and chemical systems .
Comparison with Similar Compounds
2-(3-Chloro-4-fluorophenyl)ethanimidamide can be compared with other similar compounds, such as:
2-(4-Fluorophenoxy)ethanimidamide hydrochloride: This compound has a similar structure but with a different substituent group.
2-(2-Chloro-6-fluorophenyl)ethanimidamide hydrochloride: This compound has a similar structure but with different positions of the chlorine and fluorine atoms.
These comparisons highlight the unique reactivity and selectivity of this compound, making it a valuable compound for various applications.
Properties
CAS No. |
1260816-08-7 |
---|---|
Molecular Formula |
C8H8ClFN2 |
Molecular Weight |
186.61 g/mol |
IUPAC Name |
2-(3-chloro-4-fluorophenyl)ethanimidamide |
InChI |
InChI=1S/C8H8ClFN2/c9-6-3-5(4-8(11)12)1-2-7(6)10/h1-3H,4H2,(H3,11,12) |
InChI Key |
KNYKCZDYIOOUOH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CC(=N)N)Cl)F |
Origin of Product |
United States |
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